molecular formula C7H4N4 B15055213 [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile

[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile

Cat. No.: B15055213
M. Wt: 144.13 g/mol
InChI Key: PKGAYCBDKDBLDR-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile: is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. It is commonly found in medicinal compounds and exhibits various pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microwave-Mediated Synthesis: A catalyst-free, additive-free, and eco-friendly method involves the reaction of enaminonitriles and benzohydrazides under microwave conditions.

    Oxidative Cyclization: Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.

Industrial Production Methods: Industrial production methods for [1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile typically involve scalable microwave-mediated synthesis due to its efficiency and eco-friendliness .

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile

InChI

InChI=1S/C7H4N4/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H

InChI Key

PKGAYCBDKDBLDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2C(=C1)C#N

Origin of Product

United States

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